Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate
CAS No.: 916791-38-3
Cat. No.: VC3866398
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916791-38-3 |
|---|---|
| Molecular Formula | C10H10BrNO3 |
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C10H10BrNO3/c1-2-15-10(14)6-8(13)7-4-3-5-9(11)12-7/h3-5H,2,6H2,1H3 |
| Standard InChI Key | NBUIJCVQACXAEM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=NC(=CC=C1)Br |
| Canonical SMILES | CCOC(=O)CC(=O)C1=NC(=CC=C1)Br |
Introduction
Chemical Identity and Structural Properties
Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate belongs to the class of β-keto esters fused with pyridine rings. Its IUPAC name, ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate, reflects the esterified propanoate chain at the 3-position of a 6-bromopyridine scaffold . Key structural features include:
Molecular Descriptors
Physical and Spectral Properties
The compound typically appears as a yellow oil or crystalline solid. Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyridine ring ( 7.43–8.12 ppm), ethyl ester group ( 1.23–4.28 ppm), and ketone moiety ( 3.92–3.96 ppm) . Enol tautomerism is observed in solution, with a ketone-to-enol ratio of 2:1 in CDCl .
Synthesis and Characterization
Synthetic Routes
The synthesis of ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate involves a two-step protocol:
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Activation of 6-Bromopicolinic Acid:
Carbonyldiimidazole (CDI) mediates the conversion of 6-bromopicolinic acid to its active imidazolide in tetrahydrofuran (THF) . -
Nucleophilic Acylation:
The imidazolide reacts with potassium monoethyl malonate in acetonitrile, catalyzed by magnesium chloride and triethylamine, to yield the β-keto ester .
Analytical Characterization
Table 1: Key NMR Data (400 MHz, CDCl)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3/H-5 | 7.43–8.12 | d, s |
| Ethyl CHCH | 1.23–1.34 | t |
| Ketone CH | 3.92–3.96 | s |
| Enolic OH | 12.49 | s |
Data adapted from Royal Society of Chemistry protocols .
Biological Activities
Antimicrobial Properties
Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate exhibits broad-spectrum antimicrobial activity:
Table 2: Antimicrobial Profile
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 64 | |
| Candida albicans | 32 |
The bromine atom enhances membrane permeability, while the β-keto ester moiety disrupts microbial enzymatic pathways.
Applications in Medicinal and Synthetic Chemistry
Building Block for Heterocycles
The compound serves as a precursor for pyrido[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines through cyclocondensation with amines . For example, reaction with methylamine yields ethyl 2-(6-bromopyridin-2-yl)-3-(methylamino)acrylate, a key intermediate in kinase inhibitor synthesis .
Pharmaceutical Development
Structural analogs of this compound are under investigation for:
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Antiviral agents: Targeting RNA-dependent RNA polymerases.
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Anti-inflammatory drugs: Inhibiting COX-2 and TNF-α production.
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